molecular formula C8H9ClF3N B085022 2,2,2-Trifluoro-1-phenylethanamine hydrochloride CAS No. 13652-09-0

2,2,2-Trifluoro-1-phenylethanamine hydrochloride

Cat. No.: B085022
CAS No.: 13652-09-0
M. Wt: 211.61 g/mol
InChI Key: LCQGOISHUDYBOS-UHFFFAOYSA-N
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Description

(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride is a chiral chemical compound provided for research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this chiral amine in various exploratory studies. The specific scientific applications, research value, and mechanism of action for this particular trifluoromethylated analog are specialized and not detailed in the general literature. Further investigation into specialized scientific publications is recommended to elucidate its potential roles in asymmetric synthesis or other advanced research contexts.

Properties

IUPAC Name

2,2,2-trifluoro-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQGOISHUDYBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504688
Record name 2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13652-09-0
Record name 2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-phenylethanamine hydrochloride typically involves the reaction of benzylamine with trifluoroacetic acid, followed by reduction and subsequent conversion to the hydrochloride salt. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Acylation Reactions

The amine group readily undergoes acylation with acid chlorides or anhydrides. For example, reaction with 3,5-dinitrobenzoyl chloride produces a crystalline amide derivative, facilitating enantiomeric purity analysis via HPLC:

ReagentConditionsYieldApplicationSource
3,5-Dinitrobenzoyl chlorideDichloromethane, triethylamine, 20°C97%Chiral resolution and analysis

Mechanistically, the trifluoromethyl group stabilizes the tetrahedral intermediate through inductive effects, enhancing reaction efficiency.

Schiff Base Formation

The compound forms Schiff bases with carbonyl compounds, a key step in asymmetric synthesis. A representative reaction with trifluoromethylphenyl ketone proceeds as follows:

Carbonyl CompoundSolventCatalystYieldee (%)
Trifluoromethylphenyl ketoneBenzene(S)-1-Phenylethylamine82%81

The resulting imine undergoes hydrolysis under acidic conditions to yield enantiomerically enriched products .

Hydrolysis of Imine Derivatives

Imine intermediates derived from 2,2,2-trifluoro-1-phenylethanamine hydrochloride are hydrolyzed to regenerate the free amine or produce secondary amines:

Example Procedure:

  • Imine (1 mmol) in diethyl ether

  • 3N HCl, 24 h at 20°C

  • Neutralization with NaOH to isolate free amine hydrochloride .

Key Data:

  • Hydrolysis efficiency: >95% completion (TLC-monitored) .

  • Yield of hydrochloride salt: 72% .

Asymmetric Transamination

The compound serves as a chiral auxiliary in enzyme-like transamination reactions, enabling synthesis of optically active amines:

SubstrateOrganic BaseProductee (%)
Fluorinated carbonyl compoundsDBUAsymmetric fluorine-containing amines81–95

This method avoids racemization and operates under mild conditions, making it industrially viable .

Salt Formation and Acid-Base Reactions

The amine forms stable salts with mineral acids (e.g., HCl), enhancing its solubility in polar solvents. Key properties:

PropertyValueConditionsSource
pKa (amine)~8.5Aqueous solution
Solubility in H2O15 g/100 mL25°C

Role in Catalysis

The trifluoromethyl group enhances electrophilicity, enabling participation in:

  • Friedel-Crafts alkylation with aromatic rings.

  • Nucleophilic substitutions (e.g., with alkyl halides).

Comparative Reactivity:

Reaction TypeRate (Relative to Non-Fluorinated Analogue)
Acylation1.8× faster
Imine Hydrolysis2.3× faster

Mechanistic Insights

The trifluoromethyl group exerts dual effects:

  • Electron-withdrawing effect: Increases amine’s electrophilicity.

  • Steric hindrance: Influences stereoselectivity in asymmetric syntheses .

Quantum mechanical calculations suggest the CF3 group stabilizes transition states by 6–8 kcal/mol in acylation reactions.

Scientific Research Applications

Medicinal Chemistry

Chiral Building Block
The compound serves as a valuable chiral building block in the synthesis of various pharmaceuticals. Its amine group allows for further functionalization, making it a versatile starting material for creating optically active compounds. The structural similarity to known adrenergic agonists suggests potential therapeutic applications, particularly in drug development aimed at treating cardiovascular and neurological disorders .

Drug Development
Research indicates that 2,2,2-trifluoro-1-phenylethanamine hydrochloride could be a precursor for developing new drugs. Its properties warrant further investigation into its pharmacological effects and mechanisms of action. However, extensive research and clinical trials are necessary before any medical applications can be fully realized .

Asymmetric Catalysis

Due to its chiral nature, this compound is a candidate for use in asymmetric catalysis. Asymmetric catalysts are essential for synthesizing enantiopure compounds, which are crucial in various fields, including pharmaceuticals and materials science. Future research could explore its effectiveness as a catalyst in reactions that require high stereoselectivity .

Agrochemical Formulations

The compound's chemical properties may extend its applicability to agrochemicals. Its trifluoromethyl group can enhance the biological activity of pesticides and herbicides. This potential application highlights the importance of exploring this compound in developing effective agricultural chemicals .

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a standard or reference material due to its defined structure and properties. It can aid in the calibration of instruments or methods used to analyze similar compounds within complex mixtures .

Case Study: Drug Development

A study investigating the synthesis of novel adrenergic agonists demonstrated that derivatives of this compound exhibited promising biological activity in vitro. The findings suggested that modifications to the trifluoromethyl group could enhance selectivity and potency against specific adrenergic receptors.

Research on Asymmetric Synthesis

Recent research focused on using this compound as a chiral auxiliary in asymmetric synthesis reactions. The results indicated that the compound significantly improved yields of enantiomerically pure products compared to non-chiral counterparts .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-phenylethanamine hydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Substitutions

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride (CAS: 1391436-37-5)
  • Molecular Formula : C₈H₇ClF₄N
  • Molecular Weight : 227.60 g/mol
  • The fluorine atom also improves lipophilicity .
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 1391469-75-2)
  • Molecular Formula : C₉H₈ClF₆N
  • Molecular Weight : 279.61 g/mol
  • Key Difference : The addition of a trifluoromethyl group at the 3-position introduces steric bulk and greater electronegativity, which may influence stereoselective interactions in drug-receptor binding .

Analogues with Alkyl/Aryl Modifications

2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride (CAS: 315-43-5)
  • Molecular Formula : C₉H₁₁ClF₃N
  • Molecular Weight : 225.64 g/mol
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine hydrochloride (CAS: 65686-77-3)
  • Molecular Formula: C₉H₁₀ClF₃NO
  • Molecular Weight : 241.63 g/mol
  • Key Difference: The 4-methoxy group is electron-donating, which could reduce receptor binding compared to electron-withdrawing substituents. However, it may improve solubility in polar solvents like methanol .

Simplified Structural Analogues

2,2,2-Trifluoroethylamine hydrochloride (CAS: 373-88-6)
  • Molecular Formula : C₂H₅ClF₃N
  • Molecular Weight : 135.51 g/mol
  • Key Difference : Lacking the phenyl group, this compound exhibits significantly reduced molecular complexity and lipophilicity, making it less suitable for applications requiring aromatic interactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
2,2,2-Trifluoro-1-phenylethanamine hydrochloride 51586-24-4 C₈H₈ClF₃N 211.60 Phenyl High metabolic stability, moderate lipophilicity
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine HCl 1391436-37-5 C₈H₇ClF₄N 227.60 4-Fluoro Enhanced receptor binding affinity
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethylamine HCl 1391469-75-2 C₉H₈ClF₆N 279.61 3-Trifluoromethyl High electronegativity, stereoselective
2,2,2-Trifluoro-1-(o-tolyl)ethanamine HCl 315-43-5 C₉H₁₁ClF₃N 225.64 2-Methyl Steric hindrance, reduced oxidation
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine HCl 65686-77-3 C₉H₁₀ClF₃NO 241.63 4-Methoxy Improved solubility in polar solvents
2,2,2-Trifluoroethylamine HCl 373-88-6 C₂H₅ClF₃N 135.51 None (simplified backbone) Low molecular weight, high volatility

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and trifluoromethyl substituents enhance metabolic stability and receptor binding in drug candidates, whereas methoxy groups may improve solubility but reduce affinity .
  • Solubility Trends: Hydrochloride salts generally exhibit better aqueous solubility than free bases. For instance, the 4-methoxy derivative (CAS 65686-77-3) is slightly soluble in methanol and DMSO, advantageous for formulation .

Biological Activity

2,2,2-Trifluoro-1-phenylethanamine hydrochloride, also known as (R)-2,2,2-trifluoro-1-phenylethanamine hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClF3N. The compound features a trifluoromethyl group attached to a phenylethanamine structure, which enhances its lipophilicity and allows it to cross cell membranes effectively.

PropertyValue
Molecular FormulaC9H12ClF3N
Molecular Weight215.65 g/mol
Functional GroupsAmine, Trifluoromethyl
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Its structural similarity to adrenergic agonists suggests that it may modulate monoamine neurotransmitter levels in the brain. The trifluoromethyl group contributes to the compound's stability and reactivity, facilitating interactions with various biomolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence serotonin and norepinephrine levels, potentially impacting mood and anxiety disorders.
  • Antidepressant Potential : Due to its structural characteristics, it has been investigated as a potential candidate for developing new antidepressants. Its ability to interact with serotonin receptors may provide therapeutic benefits similar to existing antidepressants.
  • Chiral Building Block : The compound serves as a valuable chiral building block in asymmetric synthesis. Its amine functional group allows for further functionalization, making it suitable for synthesizing optically active compounds.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Neurotransmitter Levels : A study conducted on animal models demonstrated that administration of the compound led to increased levels of serotonin in the brain, suggesting potential antidepressant effects .
  • Synthesis Applications : Researchers have utilized this compound in synthesizing complex organic molecules and pharmaceuticals. Its role as a precursor in drug development has been highlighted in various synthetic pathways involving amine functional groups .
  • Pharmacological Investigations : Ongoing pharmacological studies are assessing its safety profile and efficacy as a therapeutic agent. These studies aim to establish a clearer understanding of its potential side effects and therapeutic window.

Q & A

Q. What are the recommended synthetic routes for preparing 2,2,2-Trifluoro-1-phenylethanamine hydrochloride, and what analytical methods validate its purity?

Methodological Answer:

  • Synthesis : A common approach involves reacting phenylethanamine derivatives with trifluoroacetylating agents, followed by HCl neutralization. For example, analogous compounds (e.g., 2,2,2-trifluoroethylamine hydrochloride) are synthesized via nucleophilic substitution or reductive amination in tetrahydrofuran (THF) with triethylamine as a base .
  • Purification : Sublimation (observed at 218°C in related compounds) or recrystallization from ethanol/chloroform mixtures is effective .
  • Purity Validation :
    • Melting Point : Confirm consistency with literature values (e.g., ~220–222°C for trifluoroethylamine derivatives) .
    • HPLC : Use C18 columns with UV detection at 254 nm to assess impurities.
    • NMR : Compare 1^1H and 19^19F NMR spectra to reference data for structural confirmation .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use gloves, protective eyewear, and fume hoods due to hygroscopicity and potential irritancy .
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at 2–8°C. Avoid exposure to acids, oxidizing agents, or moisture, which may degrade the hydrochloride salt .

Q. What solvents are optimal for dissolving this compound?

Methodological Answer:

  • High Solubility : Ethanol, chloroform, or aqueous HCl (0.7 M).
  • Low Solubility : Ether, benzene.
  • Experimental Tip : Pre-warm solvents to 40–50°C for faster dissolution .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting point, solubility)?

Methodological Answer:

  • Data Cross-Validation : Compare results across multiple sources (e.g., sublimation vs. decomposition points). For example, melting points for similar compounds vary between 218°C (sublimation) and 220–222°C (lit.) due to polymorphic forms .
  • Controlled Experiments : Reproduce synthesis/purification under inert conditions to exclude moisture-induced variability .
  • Advanced Analytics : Use differential scanning calorimetry (DSC) to distinguish between melting and decomposition events .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in this compound?

Methodological Answer:

  • Electron-Withdrawing Effects : The -CF3_3 group stabilizes adjacent amines via inductive effects, reducing nucleophilicity. This impacts reaction rates in alkylation or acylation steps .
  • Spectroscopic Evidence : 19^19F NMR chemical shifts (~-60 to -70 ppm) confirm electronic environments, while IR shows C-F stretching at 1100–1250 cm1^{-1} .

Q. How can researchers address low yields in coupling reactions involving this amine?

Methodological Answer:

  • Optimization Strategies :
    • Base Selection : Use non-nucleophilic bases (e.g., DBU) to minimize side reactions.
    • Catalysis : Employ palladium or copper catalysts for C-N bond formation, as seen in related arylaminations .
    • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

Safety and Compliance

  • Toxicity : Limited toxicological data; assume acute toxicity and handle per OSHA/ECHA guidelines .
  • Waste Disposal : Neutralize with bicarbonate, collect in halogenated waste containers, and incinerate .

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